molecular formula C20H32O3 B1140499 14,15-Epoxy-5,8,11-eicosatrienoic acid CAS No. 105304-92-5

14,15-Epoxy-5,8,11-eicosatrienoic acid

Cat. No.: B1140499
CAS No.: 105304-92-5
M. Wt: 320.5 g/mol
InChI Key: JBSCUHKPLGKXKH-LLZJRKGESA-N
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Description

(14R,15S)-EET is a 14,15-EET in which the epoxy moiety has 14R,15S-configuration. It is a conjugate acid of a (14R,15S)-EET(1-). It is an enantiomer of a (14S,15R)-EET.

Scientific Research Applications

  • Vasodilatory Properties : 14,15-EET has been identified as an endothelium-derived eicosanoid that activates potassium channels, hyperpolarizes the membrane, and causes relaxation in vascular tissues. Structural features required for this relaxation activity have been investigated, revealing the importance of specific functional groups and configurations for potent vasodilatory effects (Falck et al., 2003).

  • Metabolism in Human Reproductive Tissues : Human granulosa-luteal cells produce low levels of 14,15-EET, and its metabolism in these cells involves conversion to dihydroxy derivatives and more polar metabolites. This highlights the role of 14,15-EET in reproductive biology (Zosmer et al., 1995).

  • Endothelial Function Monitoring : A sensitive LC-MS/MS method has been developed to quantify epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, useful for assessing endothelial function. This method can identify and measure levels of 14,15-EET, among others, highlighting its role in vascular biology (Duflot et al., 2017).

  • Synthesis for Cardiovascular Disease Therapy : A practical synthesis method using urea–hydrogen peroxide as the oxidant has been described for 14,15-EET. Given its pharmacological benefits in cardiovascular diseases, such synthetic methods are crucial for therapeutic applications (Xie et al., 2015).

  • Anti-inflammatory Mediation : 14,15-EET has been recognized as an anti-inflammatory mediator, adding to its potential therapeutic applications in treating conditions where inflammation plays a key role (Campbell, 2000).

  • Neuroprotection in Ischemic Injury : Research indicates that 14,15-EET promotes the production of brain-derived neurotrophic factor from astrocytes, offering neuroprotective effects during ischemic injury. This suggests a role for 14,15-EET in brain health and potential therapeutic applications for neurological conditions (Yuan et al., 2016).

  • EET Agonists and Metabolism Study : The development of 14,15-EET agonists provides tools for studying its metabolism and binding, which is essential for understanding its biological effects and therapeutic potential (Yang et al., 2007).

Mechanism of Action

Target of Action

14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid and is known to inhibit 12-lipoxygenase , an enzyme involved in the metabolism of arachidonic acid to various eicosanoids.

Mode of Action

The compound interacts with its target, 12-lipoxygenase, inhibiting its action . This interaction results in the modulation of the enzyme’s activity, leading to changes in the production of eicosanoids, a class of signaling molecules that play a role in various physiological processes.

Biochemical Pathways

14,15-EET is involved in the arachidonic acid metabolic pathway . It is produced via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The compound can also be converted into vicinal diols by epoxide hydrolases, with the concurrent loss of much of their biological activity .

Pharmacokinetics

It is known to be a metabolite found in human blood plasma , suggesting that it is absorbed and distributed in the body

Result of Action

The inhibition of 12-lipoxygenase by 14,15-EET can lead to changes in the production of eicosanoids . These signaling molecules play a role in various physiological processes, including inflammation, platelet aggregation, and smooth muscle contraction. Therefore, the action of 14,15-EET can have wide-ranging effects at the molecular and cellular levels.

Action Environment

The action of 14,15-EET can be influenced by various environmental factors. For example, the activity of the enzymes involved in its production and metabolism can be affected by factors such as pH, temperature, and the presence of other molecules Additionally, the compound’s stability and efficacy can be influenced by these factors

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 14,15-Epoxy-5,8,11-eicosatrienoic acid can be achieved through a multi-step process involving the conversion of a starting material to the desired product via several intermediate compounds.", "Starting Materials": [ "5,8,11-Eicosatrienoic acid", "MCPBA (meta-chloroperoxybenzoic acid)", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "5,8,11-Eicosatrienoic acid is first reacted with MCPBA in chloroform to form the corresponding epoxide intermediate.", "The epoxide intermediate is then reduced using sodium borohydride in methanol to form the corresponding diol intermediate.", "The diol intermediate is then acetylated using acetic anhydride and pyridine to form the corresponding diacetate intermediate.", "The diacetate intermediate is then hydrolyzed using sodium hydroxide to form the desired product, 14,15-Epoxy-5,8,11-eicosatrienoic acid.", "The product is then purified using column chromatography and characterized using various spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS No.

105304-92-5

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1

InChI Key

JBSCUHKPLGKXKH-LLZJRKGESA-N

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the context of the research on 15-hydroxyeicosatrienoic acid formation?

A1: The study demonstrates that rat epidermal microsomes can convert 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) through a multi-step metabolic pathway. 13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid is identified as a key intermediate in this pathway. The research shows that 15-HPETE is first converted to 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid, which then undergoes further transformations to ultimately yield 15-HETrE. [] This finding sheds light on the complexity of arachidonic acid metabolism in the skin and suggests that 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid may play a role in regulating the levels of 15-HETrE, a molecule with potential biological significance.

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